methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate
Description
Methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 927186-04-7) is a heterocyclic organic compound featuring an imidazo[4,5-b]pyridine core substituted with a 3-cyanobenzamido group at position 2, a 3-methoxypropyl chain at position 3, and a methyl carboxylate group at position 4. This compound is structurally related to mutagenic and carcinogenic heterocyclic amines found in cooked foods, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are implicated in DNA adduct formation and carcinogenesis . However, the specific biological activity of this compound remains uncharacterized in the available evidence.
Key identifiers include:
- Synonyms: SCHEMBL4589978, ZINC71261406
- InChIKey: CJQZQTMOXNAHNO-UHFFFAOYSA-N .
Properties
CAS No. |
927186-04-7 |
|---|---|
Molecular Formula |
C20H19N5O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[(3-cyanobenzoyl)amino]-3-(3-methoxypropyl)imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H19N5O4/c1-28-8-4-7-25-17-16(10-15(12-22-17)19(27)29-2)23-20(25)24-18(26)14-6-3-5-13(9-14)11-21/h3,5-6,9-10,12H,4,7-8H2,1-2H3,(H,23,24,26) |
InChI Key |
CJQZQTMOXNAHNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C=N2)C(=O)OC)N=C1NC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
Key Observations:
Substituent Effects: The 3-cyanobenzamido and 3-methoxypropyl groups in the target compound distinguish it from simpler analogs like 6-nitro or 7-bromo derivatives. These substituents likely enhance solubility and modulate steric effects compared to halogen or nitro groups. The methyl carboxylate at position 6 is shared with the imidazo[4,5-c]pyridine isomer (CAS 82523-07-7), but the core isomerism ([4,5-b] vs.
Biological Implications: Imidazo[4,5-b]pyridine derivatives, such as PhIP, are known dietary carcinogens that form DNA adducts . Carboxylic acid derivatives (e.g., CAS 97640-15-8) may exhibit different pharmacokinetic profiles due to increased polarity compared to esterified analogs.
Synthetic and Analytical Considerations: The presence of a cyanobenzamido group introduces challenges in crystallization and spectral analysis. Tools like SHELX programs, widely used for small-molecule refinement, may aid in resolving its crystal structure .
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